

Application Note: Validated HPLC Method for the Quantification of 4,7-Dihydroxycoumarin

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Compound of Interest

Compound Name: **4,7-Dihydroxycoumarin**

Cat. No.: **B595064**

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Abstract

This application note details a validated high-performance liquid chromatography (HPLC) method for the accurate and precise quantification of **4,7-dihydroxycoumarin**. The described method is suitable for the analysis of **4,7-dihydroxycoumarin** in various matrices for research, quality control, and drug development purposes. The validation of this method was conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Introduction

4,7-Dihydroxycoumarin is a naturally occurring phenolic compound belonging to the coumarin class of secondary metabolites.[\[6\]](#)[\[7\]](#) Coumarin and its derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties.[\[7\]](#)[\[8\]](#) Accurate and reliable quantification of **4,7-dihydroxycoumarin** is crucial for its development as a potential therapeutic agent and for the quality control of related products. This document provides a detailed protocol for a validated reverse-phase HPLC method for the analysis of **4,7-dihydroxycoumarin**.

Physicochemical Properties of 4,7-Dihydroxycoumarin

A fundamental understanding of the physicochemical properties of **4,7-dihydroxycoumarin** is essential for developing a robust HPLC method.

Property	Value
Chemical Formula	C ₉ H ₆ O ₄
Molecular Weight	178.14 g/mol [6]
IUPAC Name	4,7-dihydroxychromen-2-one[6]
Appearance	Solid[6]
Melting Point	282 °C[6]
Solubility	Soluble in methanol, ethanol, and DMSO.

Experimental Protocols

Materials and Reagents

- **4,7-Dihydroxycoumarin** reference standard ($\geq 98\%$ purity)
- HPLC-grade methanol
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid (analytical grade)
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Analytical balance
- Micropipettes

- Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

- HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
- Gradient Program:

Time (min)	%A	%B
0	90	10
15	40	60
20	40	60
22	90	10

| 25 | 90 | 10 |

- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 320 nm
- Injection Volume: 10 µL

Preparation of Standard Solutions

- Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **4,7-dihydroxycoumarin** reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below.

- Accurately weigh a sufficient amount of the homogenized sample.
- Extract the sample with a suitable solvent (e.g., methanol) using sonication or vortexing.
- Centrifuge the mixture to pellet any insoluble material.
- Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for its intended purpose.^{[1][2][4][5]} The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution of **4,7-dihydroxycoumarin**, and a sample matrix. The chromatograms were examined for any interfering peaks at the retention time of **4,7-dihydroxycoumarin**. The method is considered specific if no significant interference is observed.

Linearity and Range

The linearity of the method was determined by injecting a series of at least six concentrations of **4,7-dihydroxycoumarin** (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result	Acceptance Criteria
Correlation Coefficient (r^2)	0.9995	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$	-

Accuracy

Accuracy was determined by the recovery of a known amount of **4,7-dihydroxycoumarin** spiked into a sample matrix at three different concentration levels (low, medium, and high).

Spiked Level	Amount Added ($\mu\text{g/mL}$)	Amount Found ($\mu\text{g/mL}$)	Recovery (%)	%RSD
Low	10	9.85	98.5	1.2
Medium	50	50.45	100.9	0.8
High	90	89.28	99.2	0.5

Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

- Repeatability: Six replicate injections of a standard solution (50 $\mu\text{g/mL}$) were performed on the same day.
- Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level	%RSD of Peak Area	Acceptance Criteria
Repeatability	0.65%	$\leq 2\%$
Intermediate Precision	1.12%	$\leq 2\%$

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N). LOD is the concentration that yields an S/N of 3, and LOQ is the concentration that yields an S/N of 10.

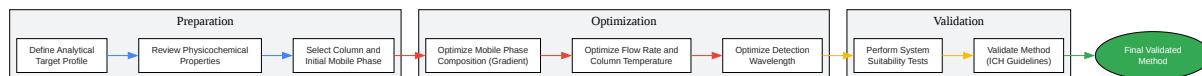
Parameter	Value
LOD	0.2 μ g/mL
LOQ	0.7 μ g/mL

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results.

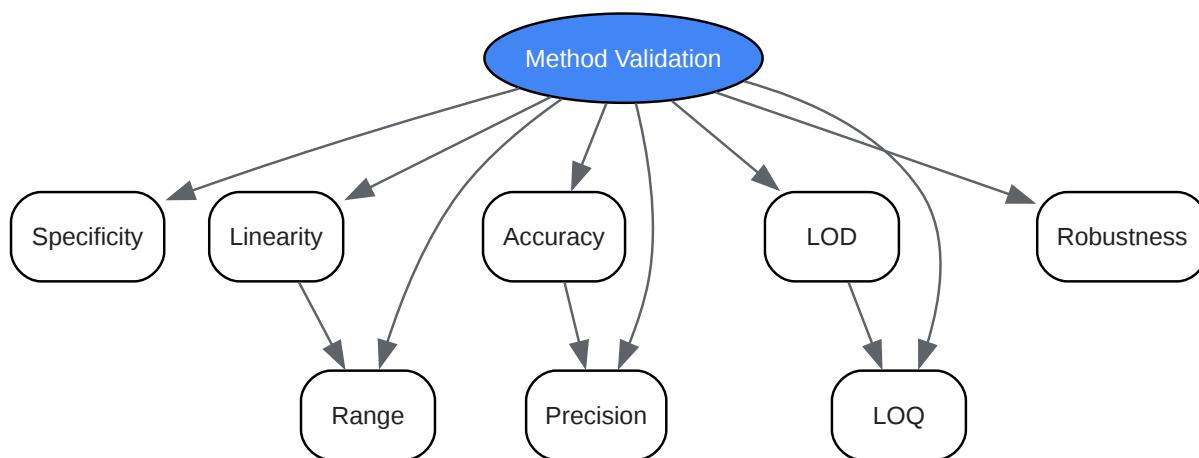
Parameter Varied	Variation	%RSD of Peak Area
Flow Rate	± 0.1 mL/min	< 2%
Column Temperature	$\pm 2^{\circ}\text{C}$	< 2%
Mobile Phase Composition	$\pm 2\%$ Organic	< 2%

Visualizations



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Caption: Workflow for HPLC method development and validation.

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Caption: Interrelation of HPLC method validation parameters.

Conclusion

The developed and validated HPLC method provides a reliable, accurate, and precise tool for the quantitative analysis of **4,7-dihydroxycoumarin**. The method meets the requirements of the ICH guidelines and is suitable for routine analysis in a quality control or research and development environment.

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